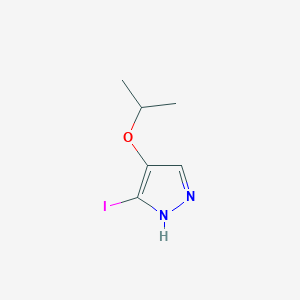
3-Iodo-4-isopropoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-isopropoxy-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and isopropoxy groups in this compound makes it a valuable intermediate for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 4-isopropoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate . The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-isopropoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.
Oxidation: Hydrogen peroxide, organic solvents like acetonitrile, and mild heating.
Reduction: Sodium borohydride, ethanol or methanol as solvents, and ambient temperature.
Major Products:
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazoles.
Scientific Research Applications
3-Iodo-4-isopropoxy-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison: 3-Iodo-4-isopropoxy-1H-pyrazole is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-1-isopropyl-1H-pyrazole, the isopropoxy group in the 4-position enhances its solubility and potential for further functionalization. The presence of iodine in 3-Iodo-1H-pyrazole makes it a versatile intermediate for various substitution reactions, while the additional isopropoxy group in this compound provides added steric and electronic effects that can influence its reactivity and biological properties.
Properties
Molecular Formula |
C6H9IN2O |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
5-iodo-4-propan-2-yloxy-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9) |
InChI Key |
GACIUXYIPKKNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(NN=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















